REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=2)=[CH:2]1.[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][C:9]([CH2:12][Br:13])=[CH:8][CH:7]=2)=[CH:2]1
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Name
|
|
Quantity
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3.56 g
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Type
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reactant
|
Smiles
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S1C=C(C=C1)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
3.64 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
|
TEMPERATURE
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Details
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at reflux for 24 hrs
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Duration
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24 h
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Type
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CONCENTRATION
|
Details
|
and concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is recrystallized from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C1=CC=C(CBr)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |